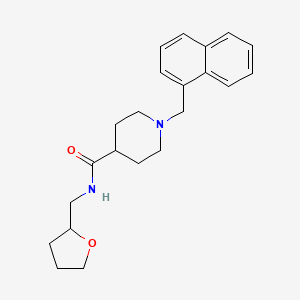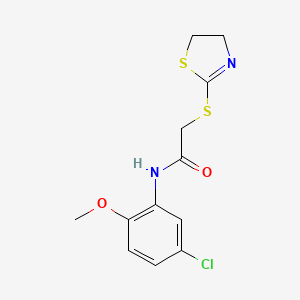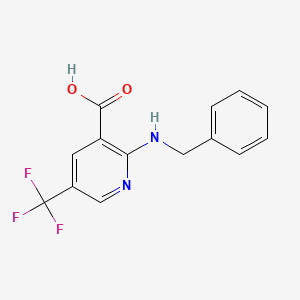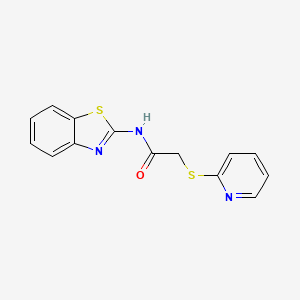methanone](/img/structure/B12462453.png)
[4-(2-Hydroxy-3-phenoxypropyl)piperazin-1-yl](4-nitrophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a phenoxypropanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving diamines and appropriate electrophiles.
Introduction of the Nitrobenzoyl Group: This step involves the acylation of the piperazine ring with 4-nitrobenzoyl chloride under basic conditions.
Attachment of the Phenoxypropanol Moiety: The final step involves the reaction of the intermediate with phenoxypropanol, often under acidic or basic conditions to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: 1-[4-(4-AMINOBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]PYRIMIDINE: Similar structure but with a pyrimidine ring instead of a phenoxypropanol moiety.
1-ETHYL-4-(4-NITROBENZOYL)PIPERAZINE: Similar structure but with an ethyl group instead of a phenoxypropanol moiety.
Uniqueness: 1-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-3-PHENOXYPROPAN-2-OL is unique due to the presence of both a phenoxypropanol moiety and a nitrobenzoyl group, which can impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H23N3O5 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
[4-(2-hydroxy-3-phenoxypropyl)piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O5/c24-18(15-28-19-4-2-1-3-5-19)14-21-10-12-22(13-11-21)20(25)16-6-8-17(9-7-16)23(26)27/h1-9,18,24H,10-15H2 |
Clave InChI |
OTZSGDDSGZSMRF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC(COC2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-chlorophenyl)ethyl]-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanamide](/img/structure/B12462371.png)
![N-(2,4-dimethylphenyl)-2-{[4-methyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12462375.png)


![Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12462388.png)


![4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)
![5-(4-bromophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B12462436.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)
![2-(2,5-dimethylphenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462442.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide](/img/structure/B12462444.png)
